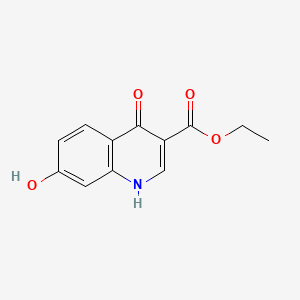

Ethyl 4,7-dihydroxyquinoline-3-carboxylate

Descripción

BenchChem offers high-quality Ethyl 4,7-dihydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,7-dihydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 7-hydroxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)9-6-13-10-5-7(14)3-4-8(10)11(9)15/h3-6,14H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUZKLSNPUDHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743330 | |

| Record name | Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104047-30-5 | |

| Record name | Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Gould-Jacobs synthesis protocol for ethyl 4,7-dihydroxyquinoline-3-carboxylate

Executive Summary

This application note details the optimized protocol for synthesizing ethyl 4,7-dihydroxyquinoline-3-carboxylate (also known as ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) using the classical Gould-Jacobs reaction. This scaffold is a critical pharmacophore in the development of antibacterial agents (quinolones), antimalarials, and CFTR modulators.

The protocol addresses the specific challenges of using 3-aminophenol as the starting substrate, particularly the regiochemical competition between the 5-hydroxy and 7-hydroxy isomers. By strictly controlling thermodynamic parameters during the cyclization phase, this method maximizes the formation of the desired 7-hydroxy congener.

Scientific Foundation & Mechanism

The Gould-Jacobs Paradigm

The synthesis proceeds via a two-stage cascade:[1][2]

-

Condensation: Nucleophilic attack of the aniline nitrogen on the electrophilic double bond of diethyl ethoxymethylenemalonate (EMME), followed by elimination of ethanol.

-

Cyclization: A high-temperature intramolecular electrophilic aromatic substitution (often conceptualized as a

electrocyclic ring closure followed by elimination) to form the pyridine ring.

Regiochemical Control (The 3-Aminophenol Challenge)

When using 3-aminophenol, cyclization can theoretically occur at two ortho positions relative to the amine:

-

Position 2 (Ortho to OH): Leads to the 5-hydroxy isomer.

-

Position 6 (Para to OH): Leads to the 7-hydroxy isomer.

Expert Insight: The 7-hydroxy isomer is thermodynamically and kinetically favored. The hydroxyl group at position 3 exerts a steric hindrance on position 2, while simultaneously activating position 6 via resonance (

Reaction Pathway Visualization

Figure 1: Reaction workflow for the synthesis of the target quinoline scaffold.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[3][4] | Equiv. | Role |

| 3-Aminophenol | 591-27-5 | 1.0 | Substrate |

| Diethyl ethoxymethylenemalonate (EMME) | 87-13-8 | 1.1 | Electrophile |

| Dowtherm A (or Diphenyl ether) | 8004-13-5 | Solvent | Heat Transfer Medium |

| Ethanol (Absolute) | 64-17-5 | Solvent | Recrystallization |

| Hexane / Diethyl Ether | - | - | Precipitation |

Phase 1: Enamine Formation (Condensation)

Objective: Synthesize diethyl (((3-hydroxyphenyl)amino)methylene)malonate.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3-aminophenol (10.9 g, 100 mmol) and EMME (23.7 g, 110 mmol) .

-

Reaction:

-

Option A (Solvent-free - Recommended): Heat the neat mixture to 110°C for 2 hours. The solid aminophenol will dissolve, and the solution will darken. Ethanol byproduct will distill off.

-

Option B (Ethanol reflux): If homogeneity is an issue, dissolve reactants in 50 mL ethanol and reflux for 3 hours. Remove solvent in vacuo before Phase 2.

-

-

Monitoring: Check TLC (50% EtOAc/Hexane). The starting amine spot should disappear.

-

Isolation: The intermediate usually solidifies upon cooling. Recrystallize from ethanol if high purity is required, but crude material is typically sufficient for cyclization.

Phase 2: Thermal Cyclization

Objective: Ring closure to form the quinoline core.

CRITICAL SAFETY WARNING: This step involves temperatures >250°C. Use a blast shield and ensure all glassware is free of star cracks.

-

Solvent Prep: In a 500 mL 3-neck RBF equipped with a mechanical stirrer (essential for preventing charring), thermometer, and air condenser (wide bore), heat 100 mL of Dowtherm A to 250°C .

-

Addition:

-

Dissolve/suspend the intermediate from Phase 1 in a minimal amount of hot Dowtherm A (~20 mL).

-

Add this mixture dropwise to the boiling solvent over 20 minutes.

-

Why? Slow addition maintains the high temperature required for cyclization. A drop in temperature below 230°C favors polymerization over cyclization.

-

-

Reflux: Maintain the temperature at 250–255°C for 45–60 minutes. Vigorous boiling allows the ethanol produced to escape (use a short path distillation head if necessary to remove EtOH continuously).

-

Completion: The reaction is complete when ethanol evolution ceases.

Phase 3: Workup & Purification

-

Cooling: Allow the mixture to cool slowly to room temperature (RT). The product typically precipitates as a beige/brown solid.

-

Precipitation: If precipitation is incomplete, dilute the reaction mixture with 100 mL of Hexane or Diethyl Ether to reduce the solubility of the quinoline in the Dowtherm A matrix.

-

Filtration: Filter the solid under vacuum.

-

Washing:

-

Wash the filter cake copiously with Hexane (to remove Dowtherm A).

-

Wash with Acetone (cold) to remove unreacted tars.

-

-

Recrystallization: Recrystallize the crude solid from DMF (N,N-Dimethylformamide) or Glacial Acetic Acid .

-

Note: Ethanol is often insufficient for dissolving the final cyclized product due to strong intermolecular H-bonding.

-

Results & Specification

Expected Yield

-

Crude: 75–85%

-

Purified: 60–70%

Characterization Data

| Parameter | Specification |

| Appearance | Off-white to pale beige powder |

| Melting Point | > 300°C (decomposition) |

| 1H NMR (DMSO-d6) | |

| Mass Spectrometry | [M+H]+ = 234.2 |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Black Tar Formation | Temperature too high or local overheating. | Use mechanical stirring; ensure Dowtherm is boiling before adding intermediate. |

| Low Yield | Incomplete ethanol removal during cyclization. | Ensure the condenser setup allows EtOH to escape while refluxing the Dowtherm. |

| Product Impurity (5-OH isomer) | Cyclization temp too low (<240°C). | Maintain T > 250°C. The 7-isomer is the thermodynamic product; high heat ensures equilibrium favors it. |

| Solidification during Addition | Intermediate concentration too high. | Pre-heat the addition funnel or dilute the intermediate further. |

References

-

Gould, R. G., & Jacobs, W. A. (1939).[7][8] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[8] Link

-

Price, C. C., & Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[1] Journal of the American Chemical Society, 68(7), 1204–1208. Link

-

Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Halogenoanilines." Journal of the American Chemical Society, 68(7), 1264. Link

-

Organic Syntheses. (1955).[7] "4,7-Dichloroquinoline."[1] Organic Syntheses, Coll.[7] Vol. 3, p.272.[7] (Demonstrates the standard Gould-Jacobs protocol). Link

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. ablelab.eu [ablelab.eu]

Optimal reaction conditions for cyclization of diethyl ethoxymethylenemalonate derivatives

Application Note: Optimized Cyclization Protocols for Diethyl Ethoxymethylenemalonate (EMME) Derivatives

Executive Summary

The cyclization of diethyl ethoxymethylenemalonate (EMME) derivatives with anilines—classically known as the Gould-Jacobs reaction —is the cornerstone for synthesizing the 4-quinolone scaffold, a privileged structure in fluoroquinolone antibiotics (e.g., Ciprofloxacin) and antimalarial agents.[1][2]

While the classical pathway is robust, it notoriously suffers from harsh requirements: temperatures exceeding 250°C, difficult workups involving high-boiling solvents (Dowtherm A), and variable yields due to polymerization. This guide provides three distinct, optimized protocols ranging from the industrial "Gold Standard" thermal method to modern microwave and acid-mediated approaches, ensuring reproducibility and scalability.

Mechanistic Insight & Reaction Pathway

The reaction proceeds via a two-stage sequence:

-

Condensation (Kinetic Phase): Nucleophilic attack of the aniline nitrogen on the EMME vinyl ether, followed by elimination of ethanol to form the anilidomethylenemalonate (enamine) intermediate.

-

Cyclization (Thermodynamic Phase): An intramolecular electrophilic aromatic substitution (Friedel-Crafts type) at high temperature or under acidic catalysis to close the ring, eliminating a second molecule of ethanol.

Key Mechanistic Driver: The removal of ethanol is the thermodynamic driving force. Failure to continuously remove ethanol results in equilibrium stagnation.

Figure 1: Mechanistic pathway of the Gould-Jacobs reaction illustrating the critical ethanol elimination steps.

Critical Reaction Parameters

| Parameter | Classical Thermal | Microwave Assisted | Acid-Mediated (Eaton's) |

| Temperature | 250–280°C | 250–300°C | 80–120°C |

| Time | 1–4 Hours | 5–20 Minutes | 1–3 Hours |

| Solvent | Diphenyl Ether (Dowtherm A) | Solvent-Free or Ionic Liquid | Methanesulfonic Acid |

| Substrate Scope | Broad; tolerates most groups | Excellent for rapid screening | Best for thermally sensitive groups |

| Key Challenge | Solvent removal; charring | Scale-up limitations | Strong acid compatibility |

Experimental Protocols

Protocol A: Classical High-Temperature Cyclization (The Industrial Standard)

Best for: Large-scale synthesis where equipment for high-temperature reflux is available.

Reagents:

-

Substituted Aniline (1.0 equiv)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

-

Diphenyl ether (Dowtherm A) (10 mL/g of substrate)

Step-by-Step Workflow:

-

Condensation (Solvent-Free): In a round-bottom flask equipped with a short-path distillation head, mix aniline and EMME.

-

Heat to 110–120°C for 1–2 hours. Ethanol will distill off.[3]

-

Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of aniline marks the formation of the solid enamine intermediate.

-

Cyclization: In a separate flask, heat Diphenyl ether to a rolling reflux (~257°C ).

-

Addition: Carefully add the crude enamine intermediate (either as a solid or dissolved in a minimum amount of hot diphenyl ether) dropwise to the boiling solvent.

-

Critical: The temperature must not drop significantly during addition to prevent polymerization.

-

-

Reflux: Maintain vigorous reflux for 30–60 minutes.

-

Workup: Cool the mixture to ~25°C. The product usually precipitates.

-

Add n-Hexane (equal volume to diphenyl ether) to complete precipitation. Filter, wash with hexane, and dry.

Protocol B: Microwave-Assisted Cyclization (High-Throughput)

Best for: Library generation, medicinal chemistry, and difficult substrates.

Reagents:

-

EMME (1.2 equiv)[1]

-

Optional: Ionic liquid or high-boiling solvent (only if dielectric coupling is poor).

Step-by-Step Workflow:

-

Setup: Add aniline and EMME directly into a microwave-transparent vial (e.g., 2–5 mL Pyrex).

-

Pre-reaction: Cap and shake to mix. If solid, melt gently on a hotplate.

-

Irradiation: Place in a microwave reactor (e.g., Biotage Initiator or CEM).

-

Program:

-

Phase 1: Ramp to 140°C (2 min), Hold (5 min). Purpose: Condensation.

-

Phase 2: Ramp to 280°C (fast), Hold (10–15 min). Purpose: Cyclization.

-

Pressure Warning: Vessels must be rated for >20 bar as ethanol generation creates significant pressure.

-

-

Workup: Cool to room temperature. The vial will contain a solid plug. Triturate with cold acetonitrile or ether to isolate the product.

Protocol C: Eaton’s Reagent Mediated Cyclization (Mild Conditions)

Best for: Substrates with thermally labile groups (e.g., halides, nitro groups) that degrade at 250°C.

Reagents:

-

Enamine Intermediate (Pre-synthesized via Protocol A, Step 1)

-

Eaton’s Reagent (7.7 wt%

in Methanesulfonic acid)

Step-by-Step Workflow:

-

Dissolution: Place the enamine intermediate (1.0 equiv) in a flask.

-

Add Eaton’s Reagent (3–5 mL per mmol of substrate). The mixture will likely be dark.

-

Reaction: Heat to 90–100°C under nitrogen for 2–4 hours.

-

Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

-

Neutralization: Adjust pH to ~4–5 with saturated sodium acetate or ammonium hydroxide.

-

Isolation: Filter the precipitated solid. If no precipitate forms, extract with Ethyl Acetate/n-Butanol.

Decision Matrix for Protocol Selection

Use the following logic flow to select the optimal method for your specific substrate.

Figure 2: Decision tree for selecting the optimal cyclization protocol based on scale and substrate stability.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Charring | Oxidation at high temp | Degas Dowtherm A with |

| Incomplete Cyclization | Ethanol accumulation | Ensure the system is open (Protocol A) or run longer (Protocol B). |

| Regioisomer Mixture | Meta-substituted aniline | Sterics usually favor the less hindered position (7-substituted quinolone). Use Protocol C (Acid) to potentially alter selectivity via electronics. |

| Product Oiling Out | Impurities | Triturate the crude oil with diethyl ether or acetonitrile. Recrystallize from DMF/EtOH. |

References

-

Gould, R. G.; Jacobs, W. A. (1939).[5][6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

-

Biotage Application Note AN056. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C."

-

BenchChem Protocols. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis."

-

Thimmaiah, S., et al. (2016). "Eaton’s Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones." European Journal of Chemistry. (Demonstrates utility of Eaton's reagent for cyclizations).

-

Gao, W., et al. (2010).[7] "Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives." Synthetic Communications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. US2504875A - Method for producing 4-hydroxyquinolines - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. ablelab.eu [ablelab.eu]

- 7. semanticscholar.org [semanticscholar.org]

Synthesis of 4,7-dihydroxyquinoline-3-carboxylic acid ethyl ester: An Application Note and Protocol

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 4,7-dihydroxyquinoline-3-carboxylic acid ethyl ester, a valuable scaffold in medicinal chemistry and drug development.[1] The protocol details a two-step synthetic route commencing from the readily available starting material, 3-aminophenol. The methodology leverages the classical Gould-Jacobs reaction for the initial quinoline ring formation, followed by a Sandmeyer-type diazotization and hydrolysis to install the second hydroxyl group. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedural walkthrough but also the underlying chemical principles and practical insights for successful execution.

Introduction

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] Specifically, quinoline-3-carboxylic acid derivatives have garnered significant attention.[2] The title compound, 4,7-dihydroxyquinoline-3-carboxylic acid ethyl ester, represents a key intermediate for the synthesis of more complex molecules, where the hydroxyl groups at the 4 and 7 positions offer handles for further functionalization.

The synthetic strategy outlined herein employs the robust and well-established Gould-Jacobs reaction. This reaction is particularly effective for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][3][4] The choice of 3-aminophenol as the starting aniline derivative directly leads to the introduction of a functional group at the 7-position of the quinoline ring, which can be subsequently converted to the desired hydroxyl group.

Overall Synthetic Scheme

The synthesis of 4,7-dihydroxyquinoline-3-carboxylic acid ethyl ester from 3-aminophenol is achieved in two primary steps:

-

Gould-Jacobs Reaction: Condensation of 3-aminophenol with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to yield ethyl 4-hydroxy-7-aminoquinoline-3-carboxylate.

-

Diazotization and Hydrolysis: Conversion of the 7-amino group of the intermediate to a 7-hydroxy group via a Sandmeyer-type reaction involving diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt.

Figure 1: Overall workflow for the synthesis of ethyl 4,7-dihydroxyquinoline-3-carboxylate.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-hydroxy-7-aminoquinoline-3-carboxylate (Gould-Jacobs Reaction)

The Gould-Jacobs reaction proceeds through an initial condensation of the aniline with DEEM, followed by a high-temperature intramolecular cyclization.[1] The use of a high-boiling solvent is crucial for achieving the necessary temperature for the cyclization step.

Materials and Reagents:

-

3-Aminophenol

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Hexane (or other suitable non-polar solvent)

-

Ethanol (for recrystallization, optional)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Heating mantle with temperature controller

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Protocol:

-

Condensation:

-

In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture with stirring at 100-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl 2-((3-hydroxyphenyl)amino)methylenemalonate.

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

-

-

Thermal Cyclization:

-

In a separate large round-bottom flask equipped with a reflux condenser, heat a suitable volume of diphenyl ether to approximately 250°C.

-

Slowly add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction mixture at a vigorous reflux (around 250°C) for 30-60 minutes.

-

Monitor the progress of the cyclization by TLC.

-

Once the reaction is complete, cool the mixture to room temperature. The product, ethyl 4-hydroxy-7-aminoquinoline-3-carboxylate, should precipitate out of the solution.

-

To facilitate further precipitation, add a non-polar solvent such as hexane.

-

-

Isolation and Purification:

-

Collect the precipitated solid by filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired ethyl 4-hydroxy-7-aminoquinoline-3-carboxylate as a solid.

-

| Parameter | Value/Condition | Rationale/Notes |

| Reactant Ratio | 3-Aminophenol : DEEM (1 : 1.0-1.2) | A slight excess of DEEM can help drive the initial condensation to completion. |

| Condensation Temp. | 100-130°C | Sufficient to promote the condensation reaction while minimizing side products. |

| Cyclization Temp. | ~250°C | High temperature is necessary to overcome the activation energy for the intramolecular cyclization.[1] |

| Cyclization Solvent | Diphenyl ether or Dowtherm A | High-boiling, inert solvent to achieve the required reaction temperature. |

| Purification | Precipitation and recrystallization | Effective for isolating the solid product from the high-boiling solvent and other impurities. |

Part 2: Synthesis of Ethyl 4,7-dihydroxyquinoline-3-carboxylate (Diazotization and Hydrolysis)

This step involves the conversion of the aromatic amino group to a hydroxyl group via a diazonium salt intermediate. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt, followed by heating to promote hydrolysis.

Materials and Reagents:

-

Ethyl 4-hydroxy-7-aminoquinoline-3-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

Instrumentation:

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer with cooling bath (ice-water bath)

-

Dropping funnel

-

Heating mantle

-

Filtration apparatus

Protocol:

-

Diazotization:

-

In a beaker, dissolve ethyl 4-hydroxy-7-aminoquinoline-3-carboxylate (1.0 eq) in a mixture of acetic acid, water, and concentrated sulfuric acid.

-

Cool the solution to 0°C in an ice-water bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled quinoline solution, ensuring the temperature remains between 0-5°C. The formation of the diazonium salt may be indicated by a color change.

-

After the addition is complete, continue stirring the mixture at 0°C for approximately 30-60 minutes.

-

-

Hydrolysis:

-

In a separate flask, bring a 10% aqueous solution of sulfuric acid to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling sulfuric acid solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 5-10 minutes to ensure complete hydrolysis.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The crude product, ethyl 4,7-dihydroxyquinoline-3-carboxylate, may precipitate.

-

Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately neutral.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold deionized water.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford the final product.

-

| Parameter | Value/Condition | Rationale/Notes |

| Diazotization Temp. | 0-5°C | Essential for the stability of the diazonium salt intermediate.[5] |

| Hydrolysis Temp. | Boiling (~100°C) | Promotes the decomposition of the diazonium salt and subsequent reaction with water to form the hydroxyl group. |

| Acids | H₂SO₄, Acetic Acid | Provide the acidic medium required for the formation of nitrous acid and the diazotization reaction. |

| Neutralization | NaHCO₃ solution | To quench the acidic reaction mixture and facilitate the precipitation of the final product. |

| Purification | Recrystallization | To remove any remaining inorganic salts and organic byproducts. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

3-Aminophenol: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Diethyl ethoxymethylenemalonate (DEEM): Irritant. Handle with care.

-

Diphenyl ether: Can cause irritation upon contact. The high temperatures used in the cyclization step pose a significant burn hazard.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add to water slowly when preparing dilutions.

-

Sodium Nitrite: Oxidizing agent and toxic.

-

Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation. The hydrolysis step should be performed behind a blast shield due to the vigorous evolution of nitrogen gas.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point Analysis: To assess purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4,7-dihydroxyquinoline-3-carboxylic acid ethyl ester from 3-aminophenol. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science. The provided rationale for each step aims to empower the user with a deeper understanding of the underlying chemical transformations, allowing for informed troubleshooting and optimization.

References

- Mugnaini, C., et al. (2006). 4-Quinolone-3-carboxylic acid derivatives as new anti-HIV-1 agents. Journal of Medicinal Chemistry, 49(15), 4598-4601.

- Chinese Patent CN112500341A. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- Name Reactions in Organic Synthesis. Gould-Jacobs Reaction.

-

PrepChem. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Vedantu. (2025). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

-

PrepChem. (n.d.). Preparation of 3-aminophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

Procedure for hydrolysis of ethyl 4,7-dihydroxyquinoline-3-carboxylate to carboxylic acid

Abstract & Scope

This application note details the optimized protocol for the saponification (hydrolysis) of ethyl 4,7-dihydroxyquinoline-3-carboxylate to its corresponding free acid, 4,7-dihydroxyquinoline-3-carboxylic acid . This transformation is a critical intermediate step in the Gould-Jacobs reaction sequence, widely utilized in the synthesis of 4-quinolone antibiotics and antimalarial pharmacophores.[1]

Unlike simple ester hydrolysis, this substrate presents unique challenges due to the amphoteric nature of the quinoline ring, the tautomeric equilibrium (4-hydroxy vs. 4-oxo), and the risk of thermal decarboxylation . This guide provides a robust, self-validating methodology to maximize yield while preventing premature degradation.

Chemical Background & Mechanism[1][2][3][4][5]

Reaction Mechanism

The hydrolysis proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which collapses to expel the ethoxide ion.

However, the process is complicated by the substrate's acidity. The 7-hydroxyl and the 4-hydroxyl (enol form) groups are deprotonated by the base, increasing the solubility of the intermediate in the aqueous phase.

Tautomerism & Stability

The product exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. In the solid state and polar solvents, the 4-oxo-1,4-dihydro tautomer predominates.

-

Critical Risk: Quinoline-3-carboxylic acids are thermally unstable. Heating the free acid above its melting point (typically >230°C), or prolonged heating in highly acidic high-boiling solvents, triggers decarboxylation , yielding 4,7-dihydroxyquinoline.

-

Control Strategy: The hydrolysis is performed under basic reflux (stable), and the isolation involves controlled acidification at moderate temperatures.

Reaction Scheme

(See Section 5 for Workflow Diagram)

Experimental Protocol

Reagents & Equipment

| Reagent | Specification | Role |

| Ethyl 4,7-dihydroxyquinoline-3-carboxylate | >95% Purity | Substrate |

| Sodium Hydroxide (NaOH) | 2N Aqueous Solution | Hydrolysis Base |

| Ethanol (EtOH) | Absolute or 95% | Co-solvent (Solubility aid) |

| Hydrochloric Acid (HCl) | 3N Aqueous Solution | Acidification/Precipitation |

| Equipment | Specification | Purpose |

| Reaction Vessel | Round-bottom flask | Reflux containment |

| Condenser | Water-cooled | Prevents solvent loss |

| pH Meter / Congo Red Paper | Calibrated | Critical endpoint monitoring |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge the reaction flask with 1.0 equivalent of ethyl 4,7-dihydroxyquinoline-3-carboxylate.

-

Add 10 volumes of 2N NaOH solution.

-

Note: If the substrate is highly crystalline and hydrophobic, add 2-3 volumes of Ethanol to wet the solid and facilitate phase transfer.

-

-

Equip the flask with a magnetic stir bar and a reflux condenser.

Step 2: Saponification (Reflux)

-

Heat the mixture to a vigorous reflux (approx. 100°C internal temperature).

-

Maintain reflux for 1.5 to 3 hours .

-

Visual Check: The reaction typically starts as a suspension and becomes a clear, dark orange/brown solution as the starting material dissolves and forms the soluble sodium salt.

-

IPC (In-Process Control): Monitor by TLC (System: DCM/MeOH 9:1). The starting ester (high Rf) should disappear; the salt remains at the baseline.

-

Step 3: Workup & Precipitation

-

Cool the reaction mixture to room temperature (20–25°C).

-

Filtration (Optional): If insoluble impurities remain, filter the basic solution through Celite to remove them before acidification.

-

-

CRITICAL STEP: Slowly add 3N HCl dropwise with vigorous stirring.

-

Monitor pH continuously. Target pH 3–4 .

-

Why? The product is amphoteric.

-

pH > 7: Soluble as carboxylate/phenolate anion.

-

pH < 1: Soluble as protonated quinolinium cation.

-

pH 3–4 (Isoelectric Point): The zwitterionic species has minimal solubility and precipitates.

-

-

-

Allow the slurry to stir for 30 minutes to ensure complete precipitation.

Step 4: Isolation

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (3x) to remove NaCl and residual mineral acid.

-

Drying: Dry the solid in a vacuum oven at 60–80°C .

-

Warning:Do NOT exceed 100°C during drying. Higher temperatures risk surface decarboxylation.[2]

-

Analytical Validation

Expected NMR Data (DMSO-d6)

To validate the transformation, compare the proton NMR of the product against the starting material.[3]

| Position | Signal Type | Change Observed |

| Ethyl Group (-OCH2CH3) | Quartet (~4.2 ppm) & Triplet (~1.3 ppm) | Disappears completely. |

| Carboxylic Acid (-COOH) | Broad Singlet (>13 ppm) | Appears (often very broad/exchangeable). |

| H-2 (Quinoline) | Singlet (~8.5 - 8.9 ppm) | Shifts slightly downfield due to acid group. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH missed the isoelectric point. | Check filtrate pH.[4] If <1, neutralize with Acetate buffer to pH 4. If >7, add more HCl. |

| Product is Oily/Sticky | Ethanol not fully removed or rapid precipitation. | Evaporate ethanol before acidification. Acidify slowly to allow crystal growth. |

| Melting Point Low | Partial decarboxylation or wet salt. | Ensure drying temp <80°C. Check for residual NaCl (wash thoroughly). |

Process Visualization

The following diagram illustrates the logical workflow and critical control points (CCPs) for the procedure.

Caption: Figure 1.[5] Optimized workflow for the hydrolysis of ethyl 4,7-dihydroxyquinoline-3-carboxylate, highlighting the critical pH adjustment step.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Price, C. C., & Roberts, R. M. (1955). 4-Hydroxy-7-chloroquinoline-3-carboxylic Acid (Detailed protocol for the chloro-analog hydrolysis). Organic Syntheses, Coll.[6] Vol. 3, p. 272.[6] Link

-

BenchChem. (2025).[1] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Application Library. Link

-

Sigma-Aldrich. (2025). 4-Hydroxyquinoline-3-carboxylic acid Product Data (Melting point and stability data). Merck/Sigma-Aldrich. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 6. Gould-Jacobs Reaction [drugfuture.com]

Troubleshooting & Optimization

Improving solubility of ethyl 4,7-dihydroxyquinoline-3-carboxylate in DMSO and water

Technical Support Center: Solubilization Protocols for Ethyl 4,7-dihydroxyquinoline-3-carboxylate

Executive Summary: The Physicochemical "Personality" of Your Molecule

Compound: Ethyl 4,7-dihydroxyquinoline-3-carboxylate CAS: 26892-90-0 (Analogous reference) Class: 4-Hydroxyquinoline-3-carboxylate ester (Quinolone scaffold)[1]

Before attempting solubilization, it is critical to understand why this molecule resists solution.[1] This compound is not a simple organic solid; it is a "molecular brick."[1]

-

Tautomeric Locking: While named a "4-hydroxy" compound, in polar solvents (like DMSO and water), it predominantly exists as the 4-quinolone tautomer.[1] This creates a strong intramolecular hydrogen bond network and high crystal lattice energy, significantly reducing solubility compared to standard phenols [1, 2].[1]

-

The "Solubility Handle": The hydroxyl group at position 7 (7-OH) is a phenolic moiety with a pKa of approximately 9.5–10.[1]5. At physiological pH (7.4), it remains protonated (neutral) and hydrophobic.[1]

-

The "False" Handle: The ethyl ester at position 3 masks the carboxylic acid, removing a key ionization site that would otherwise aid solubility.[1]

Troubleshooting Guide (FAQ)

Q1: I dissolved the compound in DMSO (10 mM), but it crashes out immediately upon dilution into PBS or Media. Why? A: This is the "Solvent Shock" phenomenon.[1]

-

Mechanism: DMSO solvates the hydrophobic planar rings.[1] When you add water (a highly polar solvent), the water molecules self-associate, forcing the hydrophobic quinoline molecules to aggregate and stack (pi-pi stacking), leading to precipitation.[1]

-

Fix: Do not dilute directly.[1] Use an intermediate dilution step with a cosolvent or surfactant (see Protocol C), or switch to a cyclodextrin-based formulation.[1]

Q2: My DMSO stock solution is cloudy or has a precipitate at the bottom. A: This indicates water contamination or saturation.[1]

-

Mechanism: DMSO is hygroscopic (absorbs water from air).[1] Even 1% water content can drastically reduce the solubility of this quinolone derivative.[1]

-

Fix: Use anhydrous DMSO (stored over molecular sieves).[1] Sonicate at 40°C for 10–15 minutes. If the problem persists, filter through a 0.2 µm PTFE filter (nylon binds quinolines).[1]

Q3: The solution turns yellow/orange over time. Is it degrading? A: Likely oxidation.[1]

-

Mechanism: The 7-OH group is electron-rich and susceptible to oxidation to form quinone-like species, especially in alkaline solutions or under light exposure [3].[1]

-

Fix: Store stocks in amber vials at -20°C. Add an antioxidant like ascorbic acid (0.1%) if the assay permits.

Q4: Can I use acid to dissolve it? A: Generally, No .[1]

-

Reason: While the quinoline nitrogen can be protonated, the 4-quinolone tautomer is very weakly basic (pKa < 2).[1] You would need strong mineral acid (pH < 1) to protonate it, which is incompatible with most biological assays and may hydrolyze the ethyl ester [4].[1]

Validated Solubilization Protocols

Protocol A: Preparation of High-Integrity DMSO Stock (Standard)

Best for: Initial storage and chemical screening.[1]

-

Weighing: Weigh the solid into a glass vial (avoid plastic static).

-

Solvent: Add Anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

-

Note: Do not attempt >100 mM; it will likely gel or precipitate upon cooling.[1]

-

-

Dissolution:

-

Vortex for 60 seconds.

-

Sonicate in a water bath at 37–40°C for 10 minutes. Visual clarity is mandatory.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "pH-Jump" Method (For Chemical Assays Only)

Best for: Analytical chemistry or assays where high pH is tolerated.[1]

-

Theory: De-protonating the 7-OH (pKa ~10) creates a negative charge, drastically increasing water solubility.[1]

-

Step 1: Dissolve compound in a minimum volume of DMSO.

-

Step 2: Dilute into a buffer adjusted to pH 10.5–11.0 (e.g., Glycine-NaOH or Carbonate buffer).

-

Warning: The ethyl ester may hydrolyze to the carboxylic acid over time at this pH.[1] Use immediately (within 2-4 hours).

Protocol C: The "Stealth" Formulation (For Biological/Cell Assays)

Best for: Cell culture, animal studies, and enzymatic assays at pH 7.4. Mechanism: Encapsulates the hydrophobic quinolone core inside a cyclodextrin ring.[1]

Reagents:

-

Hydroxypropyl-β-Cyclodextrin (HP-β-CD )[1]

-

Anhydrous DMSO

Procedure:

-

Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS.[1] Filter sterilize (0.22 µm).

-

Dissolve the quinolone in DMSO at 100x the final desired concentration (e.g., 10 mM).

-

Critical Step: Add the DMSO stock dropwise into the 20% HP-β-CD solution while vortexing rapidly.

-

Ratio: 1 part DMSO stock : 99 parts Cyclodextrin solution.[1]

-

-

Incubate: Shake or rotate at Room Temperature for 30 minutes to allow inclusion complex formation.

-

Result: A clear solution at ~100 µM that is stable in cell media.

Decision Logic & Mechanism Visualization

The following diagram illustrates the solubility decision matrix and the tautomeric barrier involved.

Figure 1: Solubilization Decision Tree.[1] Direct dilution into aqueous media often fails due to the hydrophobic nature of the scaffold.[1] Cyclodextrin complexation or pH adjustment are required for stability.

References

-

MDPI. (2022).[1] Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Discusses the solubility challenges and crystallization of 4-hydroxyquinoline derivatives from ethanol/DMSO. [1]

-

Journal of Medicinal Chemistry. (2016). Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides... with Improved Aqueous Solubility.[2] Highlights the poor solubility of the 3-carboxylate ester scaffold and strategies for improvement.

-

ChemicalBook. (2025).[1] 4-Hydroxyquinoline Properties and Stability. Details the light sensitivity and storage requirements for hydroxyquinolines.

-

Sigma-Aldrich. (2025).[1] Ethyl 4-hydroxyquinoline-3-carboxylate Product Sheet. Provides physical property data and handling safety (H319).[1] [1]

Sources

- 1. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 2. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting low yields in Gould-Jacobs cyclization of quinolines

Ticket Subject: Troubleshooting Low Yields & Tar Formation in 4-Hydroxyquinoline Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Diagnostic Triage: What is the primary failure mode?

Before adjusting parameters, identify the specific symptom.[1] The Gould-Jacobs reaction is a two-step sequence, and errors in the first step (condensation) often manifest as catastrophic failures in the second (cyclization).[1]

| Symptom | Probable Cause | Immediate Action |

| Black Tar / Charring | Polymerization due to insufficient dilution or overheating.[1] | See Phase 2. Increase solvent volume (high dilution). |

| No Reaction (SM Recovery) | Temperature too low (<250°C) or rapid sublimation.[1] | See Phase 2. Verify internal temp; switch to closed vessel/microwave. |

| Mixture of Isomers | Meta-substituted aniline used.[1][2] | See Phase 3. Check substituent electronics table. |

| Solid "Brick" in Flask | Product precipitation preventing stirring.[1] | See Phase 2. Use mechanical stirring; switch solvent to Dowtherm A. |

Phase 1: The Condensation Precursor (Quality Control)[1]

The Issue: "My cyclization failed, but I didn't check the intermediate." The Reality: You cannot cyclize a dirty precursor.[1] The condensation of aniline with diethyl ethoxymethylenemalonate (EMME) must be quantitative.[1] Residual aniline leads to intermolecular side reactions during the high-heat step.[1]

Mechanism & Protocol

The reaction is a nucleophilic vinyl substitution (addition-elimination).[1]

-

Reaction: Aniline + EMME

Anilinomethylenemalonate + Ethanol.[1] -

Critical Control Point: Removal of ethanol.[1][2] This is an equilibrium process. You must drive the equilibrium by distilling off ethanol.[1]

Standard Protocol (Solvent-Free):

-

Mix 1.0 eq Aniline + 1.1 eq EMME (neat).

-

Heat to 110–130°C.

-

Vacuum Application: Apply partial vacuum (or N2 sweep) to remove ethanol continuously.[1]

-

Validation: The product should solidify upon cooling. Recrystallize from EtOH/Hexane if purity is <95% by NMR.[1] Do not proceed to cyclization with crude oil. [1]

Phase 2: The Thermal Cyclization (The "Tar" Problem)[1]

The Issue: "The reaction turned into a black sludge." The Science: The cyclization requires high activation energy (~250°C) to pass through the ketene-like transition state.[1]

-

Intramolecular (Desired): Formation of the quinoline ring.[1][2][3][4]

-

Intermolecular (Undesired): Polymerization of the acrylate moiety.[1]

The Fix: High Dilution Principle To favor the intramolecular reaction over the intermolecular polymerization, you must keep the concentration of the intermediate low .[1]

Optimized Protocol: The "Dropwise Addition" Method

Do not dump the solid intermediate into the hot solvent.[1] This creates local high concentrations.[1]

-

Solvent: Diphenyl ether (Dowtherm A).[1] Boiling point ~258°C.[1]

-

Setup: 3-neck flask, mechanical stirrer (essential), internal thermometer, addition funnel.

-

Pre-heat: Heat 10 volumes of Dowtherm A to 255°C (rolling boil).

-

Addition: Dissolve/suspend the intermediate from Phase 1 in a minimal amount of warm Dowtherm A. Add this dropwise to the boiling solvent over 20–30 minutes.

-

Why? This ensures every molecule entering the flask is instantly surrounded by hot solvent, favoring cyclization before it can find another molecule to polymerize with.[1]

-

-

Duration: Reflux for 30–60 mins. Monitor by TLC (or LCMS).[1]

-

Work-up: Cool to RT. Add an equal volume of Hexane or Et2O.[1] The product (4-hydroxyquinoline ester) usually precipitates as a beige solid.[1] Filter and wash to remove the oily Dowtherm A.[1]

Phase 3: Regioselectivity (Meta-Substituents)[1]

The Issue: "I have a meta-substituted aniline and I'm getting two spots." The Science: Cyclization can occur at either ortho-carbon.[1][5][6] The ratio is dictated by Sterics vs. Electronics.[1][5][6]

-

Conrad-Limpach vs. Gould-Jacobs: While both yield quinolines, Gould-Jacobs (EMME) is generally more sensitive to steric hindrance.[1]

Substituent Effects Table:

| Substituent (Meta) | Electronic Effect | Major Product Position | Yield Impact |

| -OCH3 / -CH3 | Electron Donating (EDG) | 7-substituted (Para to EDG) | High (Activates ring) |

| -Cl / -Br | Weak Deactivating | 7-substituted (Steric control) | Moderate |

| -NO2 / -CF3 | Electron Withdrawing (EWG) | 5-substituted (Ortho to EWG) | Low (Deactivates ring) |

Note: Strong EWGs (-NO2) significantly raise the activation energy.[1] Consider the Eaton's Reagent method (Phase 4) or Microwave synthesis.

Phase 4: Modern Alternatives (When Heat Fails)

If the thermal method (250°C) degrades your molecule, switch to these validated alternatives.

A. Microwave-Assisted Synthesis

Microwaves provide rapid, uniform heating, often bypassing the "charring" phase of conventional heating.[1]

-

Conditions: 250°C, 10–20 min, High Absorption setting.

-

Solvent: Neat (if liquid) or minimal Diphenyl ether.[1]

-

Advantage: Yields often improve by 20–30% due to reduced residence time at high heat.[1]

B. Acid Catalysis (Eaton's Reagent)

Avoids high temperatures entirely.[1] Useful for substrates sensitive to thermal decomposition.[1]

-

Reagent: Eaton's Reagent (7.7 wt% P2O5 in Methanesulfonic acid).[1]

-

Protocol: Heat intermediate in Eaton's reagent at 70–90°C for 2–4 hours.

-

Quench: Pour into ice water; neutralize with NaHCO3 to precipitate product.

Visualizing the Workflow

Diagram 1: Reaction Pathway & Failure Points

Caption: The critical path of the Gould-Jacobs reaction. Note that the "Tar" pathway is a competitive intermolecular reaction favored by high concentration.[1]

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic logic flow for identifying the root cause of failure in 4-hydroxyquinoline synthesis.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1][3][7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

-

Biotage Application Note. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.[1][3][8]Link[1][3]

-

Zaman, A., et al. (2015).[1] Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.[1][2][9][10] Asian Journal of Chemistry.[1][9] Link

-

Reitsema, R. H. (1948).[1][7] The Chemistry of 4-Hydroxyquinolines.[1][2][4][6][11][7][9][10] Chemical Reviews, 43(1), 43–68.[1][7] Link[1]

-

Perin, G., et al. (2025).[1] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[1] MDPI Chemical Proceedings.[1] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. ablelab.eu [ablelab.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. selectscience.net [selectscience.net]

- 9. scribd.com [scribd.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

Preventing carbonization during high-temperature Dowtherm A cyclization

Topic: Preventing Carbonization in Dowtherm A Mediated Cyclizations Scope: Gould-Jacobs Reaction, Conrad-Limpach Synthesis, and related heterocycle formations.

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist. If you are reading this, you are likely staring at a reaction flask that looks less like a pharmaceutical intermediate and more like a hockey puck.

Thermal cyclization in eutectic media (Dowtherm A) is a high-stakes game of kinetics. You are operating at

This guide replaces "trial and error" with deterministic engineering controls.

Part 1: The Core Directive (The "Why")

To prevent carbonization, you must understand the Bifurcation of Decay . When your precursor (e.g., an anilinomethylene malonate) hits

-

Intramolecular Cyclization (Desired): The molecule bites its own tail. This is a first-order reaction (

). -

Intermolecular Polymerization (Carbonization): Two molecules collide and fuse. This is a second-order reaction (

).

The Golden Rule: Because polymerization depends on the square of the concentration, high dilution exponentially favors cyclization. Carbonization occurs when you heat a concentrated mass of starting material (Batch Mode). Success comes from keeping the instantaneous concentration of the precursor near zero (Semi-Batch Mode).

Visualizing the Failure Mode

Figure 1: The Kinetic Bifurcation. High concentration favors the red path (Tar); high dilution favors the green path (Product).

Part 2: Troubleshooting Guide (Q&A)

Q1: "My reaction mixture turned into a solid black mass within 15 minutes. What happened?"

Diagnosis: You likely performed a "Cold Start" (mixing precursor and solvent, then heating them together).

The Mechanism: As the mixture passes through the "Danger Zone" (

Q2: "I used the Hot Addition method, but I still see significant charring on the flask walls."

Diagnosis: "Wall Effect" or Oxidative Degradation. The Mechanism:

-

Splashing: Drops of precursor hit the superheated glass wall (above the liquid line), where solvent vapor is insufficient to dilute them. They instantly char.

-

Oxygen: Dowtherm A oxidizes at high temps, forming peroxides that catalyze radical polymerization of your substrate. The Fix:

-

Sparging: Do not just blanket the reaction with

. You must sparge (bubble gas through the liquid) for 30 minutes prior to heating to remove dissolved oxygen. -

Vortex Control: Stir rapidly, but ensure the addition tube delivers the substrate directly into the vortex, not down the side of the flask.

Q3: "How do I get rid of the Dowtherm A during workup? It's oily and smells like geraniums forever."

Diagnosis: Inefficient phase separation. The Mechanism: Dowtherm A is lipophilic. Most cyclized heterocycles (like 4-hydroxyquinolines) are polar solids with high melting points. The Fix: The Precipitation/Wash Method .

-

Cool the reaction mixture to room temperature. The product should precipitate out; Dowtherm A remains liquid.

-

Add a "Wash Solvent" that is miscible with Dowtherm A but not your product (e.g., Toluene, Hexane, or sometimes Acetone depending on product polarity).

-

Filter the solid.[1]

-

Wash the filter cake copiously with the Wash Solvent.

-

Do not attempt to rotovap Dowtherm A (BP

).

Q4: "I see white fumes leaking from the condenser. Is this normal?"

Diagnosis: Safety Hazard.[2][3][4]

The Mechanism: Dowtherm A vapor is escaping. While stable, the flash point is

Part 3: The "Gold Standard" Protocol

Objective: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Cyclization (or similar).

Experimental Setup Diagram

Figure 2: The Semi-Batch "Hot Addition" Setup required to maintain high dilution.

Step-by-Step Methodology

-

Preparation & Degassing:

-

Charge the 3-neck flask with Dowtherm A (10-20 volumes relative to substrate).

-

CRITICAL: Insert a gas dispersion tube and sparge with Nitrogen for 30 minutes at room temperature.

-

Switch N2 to a headspace blanket (positive pressure) and begin heating to reflux (

).

-

-

Substrate Preparation:

-

While solvent heats, dissolve/suspend your precursor in the minimum amount of a volatile solvent (e.g., Ethanol, Toluene) or use neat if liquid.

-

Note: If using a volatile solvent, it will flash off instantly upon hitting the Dowtherm. Ensure your condenser can handle this solvent load.

-

-

The Hot Addition (High Dilution):

-

Once Dowtherm A is refluxing vigorously, begin adding the precursor dropwise.

-

Rate: 1 drop per second.

-

Monitoring: Watch the internal temperature. If it drops by

, pause addition. You want the reaction to be instantaneous upon contact.

-

-

Post-Reaction Cook:

-

After addition is complete, maintain reflux for 15–30 minutes to ensure conversion of the final drops.

-

-

Workup:

-

Allow to cool to

(safe to handle, but still liquid). -

Pour the mixture into a beaker containing an excess of non-polar solvent (e.g., Hexane or Toluene) or Acetone (depending on product solubility).

-

Allow to stand at

overnight. -

Filter the precipitate.[1] Wash cake with acetone/hexane to remove residual Dowtherm.

-

Part 4: Data & Performance Metrics

Comparison of methodology on Yield and Purity for a standard 4-hydroxyquinoline synthesis.

| Parameter | Batch Mode (Cold Start) | Semi-Batch (Hot Addition) |

| Yield | 35% - 50% | 85% - 95% |

| Appearance | Dark brown/Black tarry solid | Beige/Off-white crystalline solid |

| Purity (HPLC) | < 80% (Oligomers present) | > 98% |

| Workup Difficulty | High (Sticky residues) | Low (Clean filtration) |

| Carbonization Risk | High | Low |

References

-

Dow Chemical Company. (n.d.).[3] DOWTHERM A Heat Transfer Fluid Product Technical Data.[3][5][6][7][8][9] Retrieved from [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Ruggli, P. (1912). Die Verdünnungsprinzip bei der Cyclisierung (The Dilution Principle in Cyclization).[10] Justus Liebigs Annalen der Chemie, 392(1), 92-100. (Foundational text on the High Dilution Principle).

-

Eastman Chemical Company. (2021). Therminol VP-1 (Dowtherm A Equivalent) Safety Data Sheet. Retrieved from [Link]

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate.[1][11][12] Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

Sources

- 1. ablelab.eu [ablelab.eu]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. loikitsdistribution.com [loikitsdistribution.com]

- 4. rodun-int.com [rodun-int.com]

- 5. ancochemicals.com [ancochemicals.com]

- 6. scribd.com [scribd.com]

- 7. rodun-int.com [rodun-int.com]

- 8. thermalfluidproducts.com [thermalfluidproducts.com]

- 9. chempoint.com [chempoint.com]

- 10. High dilution principle - Wikipedia [en.wikipedia.org]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

Optimizing purification of ethyl 4,7-dihydroxyquinoline-3-carboxylate by column chromatography

Ticket ID: #PUR-Q3-OH7 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Optimization of Column Chromatography for Tautomeric Quinolines

Introduction: Understanding Your Molecule

Welcome to the technical support hub. You are likely experiencing difficulty purifying ethyl 4,7-dihydroxyquinoline-3-carboxylate due to two specific molecular behaviors: tautomerism and solubility .

Before troubleshooting the column, you must understand the "Dual Personality" of your molecule. In solution, the 4-position exists in equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone) . Additionally, the 7-hydroxyl group acts as a standard phenol.

-

The Problem: Standard silica gel is acidic (pH ~5). It interacts strongly with the basic nitrogen of the quinoline ring and the phenolic protons, causing "tailing" (streaking) and irreversible adsorption.

-

The Solution: You cannot treat this as a standard lipophilic organic molecule. You must disrupt these hydrogen-bonding interactions using polar modifiers or alternative stationary phases .

Module 1: Pre-Purification Diagnostics (The Triage)

Do not load your column until you have passed these checkpoints.

Checkpoint A: Solubility Mapping

Most failed purifications of this compound stem from precipitation inside the column.

| Solvent System | Solubility Prediction | Usage Recommendation |

| Hexane / Ethyl Acetate | Very Poor | DO NOT USE. Compound will precipitate on the column head. |

| Dichloromethane (DCM) | Low | Use only as a base solvent with MeOH added. |

| DCM : Methanol (9:1) | Moderate | Recommended starting mobile phase for silica. |

| DMSO / DMF | High | Good for injection, but difficult to remove. Use for Dry Loading . |

Checkpoint B: TLC Scouting

Run a TLC plate using 10% Methanol in DCM .

-

Scenario 1: Spot stays at baseline (

). -

Scenario 2: Spot streaks badly (comet tail).

Action: Your silica is too active. You need a modifier (see Module 3).[1] -

Scenario 3: Spot moves (

0.3-0.5) but is shaped like a crescent.

Module 2: The Purification Workflow

Step 1: Sample Loading (Critical)

Liquid loading is strictly discouraged for 4,7-dihydroxyquinolines due to poor solubility in non-polar mobile phases.

Protocol: Dry Loading Strategy

-

Dissolve crude mixture in the minimum amount of DMF or Warm Methanol .

-

Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

-

Rotary evaporate until you have a free-flowing powder.

-

Pack this powder on top of your pre-equilibrated column.

Step 2: Stationary Phase Selection

-

Standard: Silica Gel 60 (40-63 µm).

-

High-Performance (Recommended): C18 Reverse Phase.[2] (See Alternative Workflow below).

Step 3: Mobile Phase Gradient (Normal Phase Silica)

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: Methanol (MeOH)

-

Modifier: 0.5% Acetic Acid (AcOH) in both solvents to suppress ionization of the 7-OH group.

Gradient Table:

| Time (CV*) | % Solvent B (MeOH) | Purpose |

|---|---|---|

| 0 - 2 | 0% | Flush non-polar impurities (e.g., unreacted anilines). |

| 2 - 5 | 0%

*CV = Column Volumes

Module 3: Visual Workflows

Workflow 1: Method Selection Decision Matrix

Caption: Decision matrix for selecting loading technique and stationary phase based on solubility and TLC behavior.

Module 4: Troubleshooting & FAQs

Issue 1: "My product is streaking (tailing) across the entire column."

Diagnosis: This is caused by the interaction between the acidic silanols of the silica and the basic/phenolic sites of your quinoline. Corrective Actions:

-

Add Acid: Add 0.5% to 1% Acetic Acid to your mobile phase. This protonates the silanols, preventing them from grabbing your molecule.

-

Switch to C18: If streaking persists, you must switch to Reverse Phase chromatography (C18).

-

Eluent: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Why? C18 caps the silanols and relies on hydrophobic interaction, which handles dihydroxyquinolines much better than bare silica [1].

-

Issue 2: "The column stopped flowing / Pressure spiked."

Diagnosis: Your compound precipitated inside the column. This happens when the sample is dissolved in a "strong" solvent (like DMSO) and hits the "weak" mobile phase (DCM) inside the column. Corrective Actions:

-

Stop immediately. Do not increase pressure.

-

Rescue: Flush the column with 100% Methanol or Acetone to dissolve the blockage and recover your crude material.

-

Restart: You must use the Dry Loading technique described in Module 2.

Issue 3: "I cannot separate the product from the decarboxylated byproduct (4,7-dihydroxyquinoline)."

Diagnosis: The ethyl ester (product) and the decarboxylated byproduct have very similar polarities. Corrective Actions:

-

Shallower Gradient: Slow down your gradient. Instead of 0-10% MeOH over 20 mins, run 0-5% MeOH over 30 mins.

-

Change Selectivity: Switch from MeOH to Isopropanol (IPA) . IPA is less polar than MeOH and often provides better separation selectivity for hydroxy-quinolines.

Module 5: Post-Column Isolation

-

Warning: Do not use high heat on the rotavap. High temperatures can facilitate decarboxylation of the 3-carboxylate group in the presence of trace acids.

-

Protocol: Evaporate solvents at <40°C. If using DMF for loading, you may need to wash the resulting solid with water/ether to remove residual DMF.

References

-

BenchChem Technical Support. (2025).[1][3][4] Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.[1][4] Link

-

Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Sigma-Aldrich. (2014).[6] Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich. Link

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.[7] Biotage Blog. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Hydroxy and 4,7-Dihydroxy Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among its numerous derivatives, those bearing hydroxyl groups have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of two key classes: 4-hydroxyquinoline and 4,7-dihydroxyquinoline derivatives, with a focus on their anticancer and antimicrobial properties. While extensive research has illuminated the potential of 4-hydroxyquinolines, a direct comparative analysis with their 4,7-dihydroxy counterparts is limited in the current scientific literature. This guide, therefore, synthesizes available experimental data to provide a comprehensive overview and draw insightful comparisons based on established structure-activity relationships.

The Quinoline Core: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile template for chemical modification. Substitutions at various positions on this scaffold can profoundly influence the molecule's physicochemical properties and its interactions with biological targets, leading to a broad spectrum of therapeutic applications including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3]

Anticancer Activity: A Tale of Two Scaffolds

Quinoline derivatives have emerged as promising candidates in oncology, exerting their effects through various mechanisms such as the inhibition of topoisomerases and protein kinases.[4]

4-Hydroxyquinoline Derivatives: Potent Cytotoxic Agents

A substantial body of evidence highlights the potent anticancer activity of 4-hydroxyquinoline derivatives against a range of human cancer cell lines.[5][6] The cytotoxic efficacy of these compounds is intricately linked to the nature and position of substituents on the quinoline core.

Key Structure-Activity Relationship (SAR) Insights for 4-Hydroxyquinolines:

-

Substitution at C2: Modifications at this position with moieties like styryl or acetate groups have been shown to be crucial for cytotoxic activity.[2]

-

Substitution on the Benzene Ring: The introduction of electron-withdrawing groups on the benzene portion of the quinoline ring can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and thereby its anticancer effect.[6]

-

C3-Carboxylic Acid Group: This functional group is a key feature in many quinolone compounds and is involved in their mechanism of action, which often includes the inhibition of DNA gyrase.[6]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 4-hydroxyquinoline derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Modified 4-hydroxyquinolone analogue 3g | HCT116 (Colon) | 28.5 |

| A549 (Lung) | 33.4 | |

| Modified 4-hydroxyquinolone analogue 3d | MCF-7 (Breast) | 34.2 |

| HCT116 (Colon) | 46.5 | |

| Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 320 (Colon, Doxorubicin-resistant) | 4.61[2] |

| Ethyl 2-(4-hydroxy-6-(trifluoromethoxy)quinolin-2-yl)acetate | Colo 320 (Colon, Doxorubicin-resistant) | 8.19[2] |

Data compiled from multiple sources.[2][5]

4,7-Dihydroxyquinoline Derivatives: An Underexplored Frontier

Direct and extensive experimental data on the anticancer activity of 4,7-dihydroxyquinoline derivatives is notably scarce in the available literature, precluding a direct, data-rich comparison with their 4-hydroxy counterparts. However, studies on related dihydroxyquinoline structures, such as a 7,8-dihydroxy-4-methyl-2-oxoquinolinone derivative, have demonstrated potent antiproliferative activity. For instance, a hybrid molecule incorporating this dihydroxy-quinolone scaffold exhibited a remarkable IC50 value of 1.89 µM against the HCT-116 colon cancer cell line.[7]

This finding suggests that the presence of a second hydroxyl group on the quinoline ring does not necessarily diminish its anticancer potential and may, in fact, contribute to potent activity. The additional hydroxyl group could potentially engage in further hydrogen bonding interactions with target enzymes or receptors, thereby enhancing binding affinity and biological effect. Further research is critically needed to synthesize and evaluate a broader range of 4,7-dihydroxyquinoline derivatives to fully elucidate their structure-activity relationships and therapeutic potential in oncology.

Antimicrobial Activity: Combating Microbial Resistance

The quinolone core is fundamental to a major class of antibiotics, and hydroxylated derivatives have also shown significant promise in combating bacterial and fungal pathogens.[6][8]

4-Hydroxyquinoline Derivatives: A Broad Spectrum of Activity

4-Hydroxyquinoline derivatives have demonstrated a wide range of antimicrobial activities.[2][4] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

Key SAR Insights for Antimicrobial 4-Hydroxyquinolines:

-

C3-Carboxylic Acid: As with their anticancer activity, this group is critical for the antibacterial action of many quinolones.[6]

-

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, at specific positions on the quinoline ring can significantly enhance antimicrobial potency.[4]

-

Alkyl Chains at C-3: The length of an alkyl chain at the C-3 position has been shown to have a dramatic impact on antimicrobial, particularly antifungal, activity.[4]

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 4-hydroxy-2-quinolone analogs, highlighting their efficacy against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) |

| Brominated 4-hydroxy-2-quinolone analog 3j (with nonyl side chain) | Aspergillus flavus | 1.05[4] |

| 4-hydroxy-2-quinolone analog 3i | Staphylococcus aureus | 125-1000[4] |

| 4-hydroxy-2-quinolone analog 3j | Staphylococcus aureus | 125-500[4] |

Data from a study on novel 4-hydroxy-2-quinolone analogs.[4]

4,7-Dihydroxyquinoline Derivatives: A Knowledge Gap

Similar to the anticancer data, there is a significant lack of specific and quantitative antimicrobial activity data for 4,7-dihydroxyquinoline derivatives. This represents a critical gap in the understanding of the structure-activity relationships for this class of compounds. The introduction of a second hydroxyl group at the C7 position could potentially influence the compound's polarity, cell permeability, and interaction with microbial targets. However, without dedicated experimental studies, any predictions regarding their antimicrobial efficacy remain speculative.

Mechanistic Insights: Targeting Key Cellular Pathways

The biological activities of hydroxyquinoline derivatives are underpinned by their interactions with specific molecular targets.

Inhibition of Signaling Pathways in Cancer

Many quinoline-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 blocks downstream signaling cascades, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, thereby preventing the formation of new blood vessels that tumors need to grow.[1]

Caption: VEGFR-2 signaling pathway targeted by 4-hydroxyquinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validation of biological activity data, standardized experimental protocols are essential.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[1][6]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (4-hydroxy or 4,7-dihydroxy quinoline derivatives) and incubate for an additional 48-72 hours.[1]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 540-570 nm. The absorbance is directly proportional to the number of viable cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-